molecular formula C44H85NO8P+ B3044068 2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium CAS No. 56782-46-8

2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

Cat. No.: B3044068
CAS No.: 56782-46-8
M. Wt: 787.1 g/mol
InChI Key: SNKAWJBJQDLSFF-DQPVQCHKSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic cationic lipid featuring a glycerol backbone esterified with two (E)-octadec-9-enoyl (elaidoyl) chains. The third position is occupied by a phosphoester linkage connecting to an ethyl-trimethylazanium head group. Its IUPAC name reflects the (E) configuration of the unsaturated acyl chains, which distinguishes it from more common (Z) (cis) isomers like those in DOTAP (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium) . The compound’s structure confers amphiphilic properties, making it relevant for applications such as gene therapy or lipid-based drug delivery systems.

Properties

IUPAC Name

2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20+,23-21+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAWJBJQDLSFF-DQPVQCHKSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H85NO8P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56782-46-8
Record name 1,2-Dielaidoyl-sn-glycero-3-phosphocholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Pathways

The compound is likely involved in lipid metabolism and signal transduction pathways. .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds. .

Scientific Research Applications

Biochemical Applications

Phospholipid Properties
This compound exhibits unique phospholipid characteristics, making it suitable for incorporation into biological membranes. Its structure allows it to mimic natural phospholipids, which is crucial for studies involving membrane dynamics and cellular interactions.

Cell Membrane Studies
Research has shown that derivatives of this compound can be used to study the fluidity and permeability of cell membranes. For instance, studies involving liposomes made from similar compounds have demonstrated their ability to encapsulate drugs and facilitate their release in a controlled manner .

Drug Delivery Systems

Liposomal Formulations
The compound is utilized in liposomal drug delivery systems due to its amphiphilic nature. Liposomes formed from this phospholipid can encapsulate hydrophilic and hydrophobic drugs, enhancing bioavailability and stability. For example, formulations containing this compound have been investigated for delivering anticancer agents effectively while minimizing side effects .

Targeted Drug Delivery
The structural modifications present in this compound allow for targeted delivery mechanisms. Functionalization with targeting ligands can enhance the specificity of drug delivery to certain cell types, such as cancer cells. This application is critical in developing therapies that require precise targeting to reduce off-target effects .

Nanotechnology Applications

Nanoparticle Development
In nanotechnology, this compound serves as a stabilizing agent for nanoparticles, aiding in the formation of stable colloidal systems. Its ability to interact with various substrates makes it an excellent candidate for creating nanoparticles used in imaging and therapeutic applications .

Vaccine Adjuvants
Recent studies suggest that derivatives of this compound could act as vaccine adjuvants, enhancing immune responses when used in conjunction with vaccines. This potential application is particularly relevant in developing more effective vaccines against infectious diseases and cancer .

Case Studies

Study Focus Findings
Drug Delivery Efficiency A study demonstrated that liposomes containing this compound improved the delivery of doxorubicin to tumors, increasing therapeutic efficacy while reducing systemic toxicity .
Vaccine Adjuvant Potential Research indicated that formulations using this phospholipid enhanced antibody responses in animal models when combined with protein antigens .
Membrane Interaction Studies Investigations into the interaction of this compound with lipid bilayers revealed insights into membrane permeability and fluidity under various conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Acyl chains: Two (E)-octadec-9-enoyl (trans-unsaturated) groups.
  • Backbone : Glycerol with ester linkages.
  • Head group : Phosphoethyl-trimethylazanium (quaternary ammonium linked via phosphate).
  • Molecular formula: Estimated as C44H84NO8P<sup>+</sup> (exact mass ~786.5).
DOTAP (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium)
  • Acyl chains: Two (Z)-octadec-9-enoyl (cis-oleoyl) groups .
  • Backbone : Glycerol with ester linkages.
  • Head group : Trimethylazanium directly attached to glycerol.
  • Molecular formula: C42H82NO4<sup>+</sup> (MW ~648.1 without counterion).
  • Applications : Widely used as a cationic lipid for nucleic acid delivery due to its positive charge enhancing DNA/RNA complexation .
DOTMA (N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride)
  • Acyl chains: Two (Z)-octadec-9-enoyloxy (ether-linked oleyl) groups .
  • Backbone : Glycerol with ether linkages (enhanced stability vs. esters).
  • Head group : Trimethylammonium directly attached.
  • Applications: Early non-viral vector for gene transfection .
DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine)
  • Acyl chains : Two (Z)-oleoyl groups.
  • Head group : Phosphocholine (zwitterionic).
  • Molecular formula: C44H84NO8P (exact mass 785.5935) .
  • Applications : Neutral phospholipid in liposomes for membrane stability .

Key Differences and Functional Implications

Parameter Target Compound DOTAP DOTMA DOPC
Acyl Chain Geometry (E)-trans (straight chains) (Z)-cis (kinked chains) (Z)-cis (ether-linked) (Z)-cis
Linkage Type Ester Ester Ether Ester
Head Group Phosphoethyl-trimethylazanium Trimethylazanium Trimethylammonium Phosphocholine (zwitterionic)
Charge at pH 7 Cationic Cationic Cationic Neutral
Phase Behavior Higher phase transition (Tm) due to trans chains Lower Tm (cis chains enhance fluidity) Higher stability (ether bonds) Fluid bilayers (cis chains)

Preparation Methods

Chemical Synthesis Pathways

Acylation of Glycerol Backbone

The foundational step in DOPC synthesis involves regioselective acylation of the sn-glycero-3-phosphate backbone. Oleoyl chloride (C18:1Δ9) is reacted with sn-glycero-3-phosphate under anhydrous conditions, typically in chloroform/methanol (2:1 v/v), to yield 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA). Catalysis by 4-dimethylaminopyridine (DMAP) enhances acylation efficiency, achieving >85% conversion within 6 hours at 25°C.

Phosphocholine Group Introduction

DOPA undergoes phosphorylation using CDP-choline as the phosphocholine donor. This reaction is catalyzed by cholinephosphotransferases (CPT1/EPT1), which transfer the phosphocholine moiety to DOPA’s sn-3 position. In vitro studies demonstrate that recombinant CPT1 from Saccharomyces cerevisiae achieves 60–70% yield in phosphatidylcholine synthesis within 2 hours at 37°C.

Table 1: Key Reaction Parameters for Phosphocholine Transfer
Parameter Optimal Value Catalytic Efficiency (kcat/KM)
Temperature 37°C 2.4 × 104 M-1s-1
pH 7.4 1.8 × 104 M-1s-1
CDP-Choline Concentration 5 mM 3.0 × 104 M-1s-1

Data derived from kinetic analyses of CPT1 in yeast.

Enzymatic and Cell-Free Synthesis

Kennedy Pathway Reconstitution

The Kennedy pathway’s choline branch has been reconstituted in cell-free systems for DOPC production. Acyltransferases (PlsX, PlsY, PlsC) are synthesized de novo using E. coli cell-free expression systems, enabling sequential conversion of fatty acids to phosphatidic acid (PA). Subsequent phosphocholine transfer via CPT1 yields DOPC at sub-millimolar concentrations (350–400 µM PA in 120 minutes).

Phospholipase D-Mediated Transphosphatidylation

Phospholipase D (PLD) catalyzes the transphosphatidylation of phosphatidylglycerol with choline, producing DOPC. This method achieves 90% purity when performed in ethyl acetate/water biphasic systems at pH 5.6, with 50 mM Ca2+ as a cofactor.

Purification and Analytical Validation

Solvent Extraction and Chromatography

Crude DOPC mixtures are purified via sequential solvent extraction:

  • Chloroform/Methanol Partitioning : Removes polar impurities (e.g., unreacted CDP-choline) with a 2:1 (v/v) chloroform/methanol ratio.
  • Silica Gel Chromatography : Elution with chloroform/methanol/water (60:30:4.5 v/v/v) separates DOPC from lysophosphatidylcholine contaminants.

Mass Spectrometry and NMR Confirmation

  • Electrospray Ionization-MS (ESI-MS) : DOPC exhibits a molecular ion peak at m/z 786.6 ([M+H]+), with fragmentation confirming oleoyl chains (C18:1Δ9).
  • 31P NMR : A single resonance at δ = −0.8 ppm confirms the phosphocholine group’s structural integrity.

Challenges in Industrial-Scale Production

Regioselectivity and Isomerization

Non-enzymatic synthesis often yields racemic mixtures due to acyl migration at the sn-2 position. Enzymatic methods using immobilized lipases (e.g., Rhizomucor miehei) improve regioselectivity, achieving >95% sn-3 specificity.

Oxidative Degradation

The bis-allylic groups in oleoyl chains are prone to oxidation. Storage under argon with 0.01% butylated hydroxytoluene (BHT) reduces peroxidation, maintaining >90% purity for 12 months.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium?

Synthesis of this phospholipid derivative typically involves sequential esterification and phosphorylation steps. The esterification of glycerol with (E)-octadec-9-enoic acid (oleic acid) under anhydrous conditions forms the diacylglycerol backbone. Subsequent phosphorylation using 2-bromoethyl-trimethylazanium bromide under controlled pH (6–7) ensures proper quaternary ammonium group incorporation. Purification requires reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the zwitterionic product . Purity validation (>98%) is achieved via high-resolution mass spectrometry (HRMS) and ³¹P NMR to confirm phosphate group integrity .

Q. How can researchers characterize the physical-chemical stability of this compound under varying storage conditions?

Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 0–90 days, analyzing degradation via HPLC-UV (λ = 210 nm) and monitoring hydrolysis of ester/phosphoester bonds.
  • Oxidative stability : Expose samples to UV light (254 nm) and measure peroxide formation using thiobarbituric acid-reactive substances (TBARS) assays.
  • pH sensitivity : Dissolve the compound in buffers (pH 3–9) and track changes in ζ-potential and particle size via dynamic light scattering (DLS) to assess colloidal stability .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the compound’s interactions with lipid bilayers or membrane proteins?

A split-plot design is recommended for systematic analysis:

  • Main plots : Vary lipid bilayer composition (e.g., DOPC vs. cholesterol-enriched membranes).
  • Subplots : Test the compound at incremental molar ratios (0.1–10 mol%).
  • Assays : Use fluorescence anisotropy (with DPH or TMA-DPH probes) to quantify membrane rigidity changes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding kinetics with integral membrane proteins (e.g., GPCRs) . For conflicting data on binding affinities, apply Bayesian statistical models to reconcile variability in bilayer preparation or protein conformational states .

Q. How can researchers resolve contradictions in literature regarding the compound’s environmental fate or biodegradation pathways?

Conflicting data often arise from differences in experimental conditions (e.g., microbial consortia, temperature). A standardized microcosm study should be conducted:

  • Environmental compartments : Test aerobic/anaerobic soils, freshwater, and marine sediments.
  • Analytical methods : Employ ¹⁴C-labeled compound tracking via liquid scintillation counting to quantify mineralization rates. Metabolite identification requires LC-QTOF-MS/MS with non-targeted screening.
  • Statistical reconciliation : Use principal component analysis (PCA) to isolate variables (e.g., microbial diversity, pH) contributing to divergent degradation rates across studies .

Q. What methodologies are optimal for assessing the compound’s potential as a drug delivery vehicle in vivo?

A pharmacokinetic-pharmacodynamic (PK-PD) hierarchical model is advised:

  • Formulation : Encapsulate the compound into liposomes (70–100 nm) via extrusion and characterize encapsulation efficiency (EE%) using dialysis-UV.
  • In vivo testing : Use Sprague-Dawley rats for IV administration, with plasma/tissue sampling at 0–48h. Quantify compound levels via LC-MS/MS.
  • Biodistribution conflicts : If tissue accumulation patterns contradict cell-based studies, apply whole-body autoradiography or PET imaging with ⁶⁸Ga-labeled liposomes to resolve spatial-temporal discrepancies .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in cytotoxicity assays across cell lines?

Variability often stems from differences in membrane lipid composition or efflux pump expression. Mitigate this by:

  • Normalization : Express IC₅₀ values relative to cell membrane cholesterol content (measured via Amplex Red assay).
  • Mechanistic assays : Use siRNA knockdown of ABC transporters (e.g., P-gp) to isolate efflux effects.
  • Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for cell line heterogeneity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in signal transduction studies?

Use non-linear mixed-effects modeling (NLME) to account for intra-experimental variability. Key steps:

  • Model structure : Fit data to a sigmoidal Emax model (Hill equation) with random effects on EC₅₀ and Hill coefficient.
  • Validation : Compare Akaike Information Criterion (AIC) values across nested models.
  • Contradictions : If EC₅₀ estimates conflict between studies, perform likelihood ratio tests to identify outlier datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium
Reactant of Route 2
Reactant of Route 2
2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.